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Compound of Interest

Compound Name: Ibrutinib impurity 6

Cat. No.: B3324867 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Ibrutinib, a potent and irreversible inhibitor of Bruton's tyrosine kinase (BTK), is a crucial

therapeutic agent in the treatment of various B-cell malignancies. As with any pharmaceutical

compound, the control of impurities is a critical aspect of drug development and manufacturing

to ensure safety and efficacy. This technical guide provides an in-depth overview of the known

physicochemical properties of Ibrutinib impurity 6, a significant dimeric impurity. This

document is intended to serve as a comprehensive resource for researchers, scientists, and

drug development professionals involved in the analysis and control of Ibrutinib and its related

substances.

Chemical Identity and Physical Properties
Ibrutinib impurity 6 is chemically identified as 1,3-bis((R)-3-(4-Amino-3-(4-

phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)propan-1-one. It is recognized

as a process-related and potential degradation impurity of Ibrutinib. While extensive public data

on all its physicochemical properties is limited, the available information is summarized below.

Table 1: Chemical Identity of Ibrutinib Impurity 6
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Parameter Value

Chemical Name

1,3-bis((R)-3-(4-Amino-3-(4-phenoxyphenyl)-1H-

pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-

yl)propan-1-one

CAS Number 1987905-93-0[1]

Molecular Formula C₄₇H₄₆N₁₂O₃[1]

Molecular Weight 826.97 g/mol [1]

Appearance Off-White Solid[1]

Table 2: Physicochemical Properties of Ibrutinib Impurity 6

Property Value Notes

Melting Point Data not publicly available -

Boiling Point Data not publicly available -

Solubility Data not publicly available

As a larger, dimeric molecule,

it is expected to have low

aqueous solubility.

pKa Data not publicly available -

Purity
>96% (commercially available

reference standards)[1]

Purity is typically determined

by HPLC.

Experimental Protocols for Characterization
The structural elucidation and routine analysis of Ibrutinib impurity 6 rely on a combination of

chromatographic and spectroscopic techniques. The following protocols are based on

established methods for the analysis of Ibrutinib and its impurities.[2][3][4][5]

High-Performance Liquid Chromatography (HPLC) for
Purity and Quantification
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A validated stability-indicating HPLC method is essential for the separation and quantification of

Ibrutinib impurity 6 from the active pharmaceutical ingredient (API) and other impurities.

Instrumentation: A standard HPLC system equipped with a UV detector is suitable.

Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is

commonly used.

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate buffer

at a controlled pH) and an organic solvent (e.g., acetonitrile) is typically employed to achieve

optimal separation.

Flow Rate: A flow rate of approximately 1.0 mL/min is generally used.

Detection: UV detection at a wavelength of around 216 nm is suitable for monitoring the

elution of Ibrutinib and its impurities.[6]

Method Validation: The method should be validated according to ICH guidelines for

specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification

(LOQ).[2][3]

Mass Spectrometry (MS) for Molecular Weight and
Structural Confirmation
Mass spectrometry is a critical tool for confirming the molecular weight and fragmentation

pattern of Ibrutinib impurity 6.

Instrumentation: A mass spectrometer, often coupled with an HPLC system (LC-MS), is

used.

Ionization Source: Electrospray ionization (ESI) in positive ion mode is typically effective for

this class of compounds.

Analysis: The mass spectrum will show the protonated molecule [M+H]⁺, which should

correspond to the calculated molecular weight of Ibrutinib impurity 6. Tandem mass

spectrometry (MS/MS) can be used to obtain fragmentation data for further structural

elucidation.
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Nuclear Magnetic Resonance (NMR) Spectroscopy for
Structural Elucidation
NMR spectroscopy provides detailed information about the chemical structure of the impurity.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is required.

Sample Preparation: The impurity is dissolved in a suitable deuterated solvent (e.g., DMSO-

d₆).

Experiments: ¹H NMR and ¹³C NMR are fundamental for determining the proton and carbon

framework. Advanced 2D NMR techniques like COSY, HSQC, and HMBC can be employed

to establish connectivity between different parts of the molecule and confirm the dimeric

structure.

Signaling Pathways and Logical Relationships
While specific signaling pathway information for Ibrutinib impurity 6 is not available, its

structural similarity to Ibrutinib suggests that any biological activity, if present, might be related

to the BTK signaling pathway. The formation of this impurity is a key consideration in the

manufacturing and stability testing of Ibrutinib.

Caption: Formation and Control of Ibrutinib Impurity 6.

Experimental Workflow for Impurity Identification
The general workflow for identifying and characterizing an unknown impurity like Ibrutinib
impurity 6 in a drug substance is a systematic process.

Caption: Workflow for Impurity Identification and Characterization.

Conclusion
This technical guide provides a summary of the currently available physicochemical information

for Ibrutinib impurity 6. While specific quantitative data for some properties are not in the

public domain, the established analytical methodologies for Ibrutinib and its related compounds

provide a robust framework for the identification, quantification, and control of this dimeric
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impurity. For professionals in drug development, a thorough characterization of such impurities

is paramount for ensuring the quality, safety, and efficacy of the final drug product. The use of

qualified reference standards in conjunction with validated analytical methods is essential for

accurate monitoring.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science
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